

Introduction: The Strategic Importance of Fluorination in Molecular Design

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *[3-(Trifluoromethyl)phenoxy]acetic acid*

Cat. No.: B182687

[Get Quote](#)

[3-(Trifluoromethyl)phenoxy]acetic acid is a specialized aromatic carboxylic acid that has garnered significant interest in the fields of pharmaceutical and agrochemical research.^[1] Its structure is characterized by a phenoxyacetic acid core, a common motif in herbicides and plant growth regulators, and a trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring.^[1]

The incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry. This highly electronegative and lipophilic moiety can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages conferred by the trifluoromethyl group include:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.
- Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.
- Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, influencing ionization state at physiological pH and altering receptor binding interactions.
- Improved Binding Affinity: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar

interactions, potentially increasing binding affinity and selectivity.

This guide provides the core technical knowledge required to effectively synthesize, characterize, and utilize **[3-(Trifluoromethyl)phenoxy]acetic acid** as a strategic building block in the development of novel, high-performance molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research.

Key Physicochemical Properties

The essential properties of **[3-(Trifluoromethyl)phenoxy]acetic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	349-82-6	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1]
Molecular Weight	220.15 g/mol	[1]
Appearance	White to colorless crystalline solid	[1]
Melting Point	93.5-94 °C	
Boiling Point	282.9 ± 40.0 °C (Predicted)	
pKa	3.07 ± 0.10 (Predicted)	[1]
Solubility	Sparingly soluble in water	[1]
Canonical SMILES	C1=CC(=CC(=C1)OCC(=O)O) C(F)(F)F	[1]
InChIKey	KTTDWGZRVMNQNZ- UHFFFAOYSA-N	[1]

Predicted Spectroscopic Signature

While a publicly available, peer-reviewed spectrum for this specific compound is not readily available, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

- ^1H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:
 - A broad singlet in the 12.0-13.0 ppm range, corresponding to the carboxylic acid proton (-COOH).
 - A complex multiplet pattern between 7.0 and 7.6 ppm for the four aromatic protons. The proton between the two electron-withdrawing groups (-OCF₃ and -OCH₂COOH) would be the most deshielded.
 - A sharp singlet at approximately 4.7-4.9 ppm, integrating to 2H, representing the methylene protons of the acetic acid moiety (-O-CH₂-COOH).
- ^{13}C NMR (Carbon NMR): The spectrum is expected to display 9 distinct signals:
 - A signal around 170-172 ppm for the carbonyl carbon of the carboxylic acid.
 - A signal around 157-158 ppm for the aromatic carbon directly attached to the ether oxygen (C-O).
 - A quartet around 131-132 ppm for the aromatic carbon attached to the -CF₃ group, showing coupling to the fluorine atoms.
 - A signal for the -CF₃ carbon itself, typically a quartet around 123-125 ppm.
 - Four additional signals in the aromatic region (110-130 ppm).
 - A signal around 65-66 ppm for the methylene carbon (-O-CH₂-).
- IR (Infrared) Spectroscopy: Key vibrational bands are predicted to be:
 - A very broad absorption from 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

- A strong, sharp absorption at \sim 1700-1730 cm^{-1} corresponding to the C=O (carbonyl) stretch.
- Strong C-F stretching bands in the 1100-1350 cm^{-1} region.
- C-O ether stretching bands around 1200-1250 cm^{-1} (asymmetric) and 1000-1050 cm^{-1} (symmetric).
- Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M^+) would be expected at $m/z = 220$. A common fragmentation pattern would be the loss of the carboxyl group (-COOH, 45 Da) or the carboxymethyl group (- CH_2COOH , 59 Da).

Synthesis and Purification Protocol

The most reliable and common method for preparing **[3-(Trifluoromethyl)phenoxy]acetic acid** is via the Williamson ether synthesis, followed by saponification. This two-step process is efficient and utilizes readily available starting materials.

Reaction Principle: Williamson Ether Synthesis

The synthesis proceeds by first deprotonating 3-(trifluoromethyl)phenol with a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in an $\text{S}_{\text{n}}2$ reaction. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product upon acidification.

Detailed Laboratory Protocol

Materials:

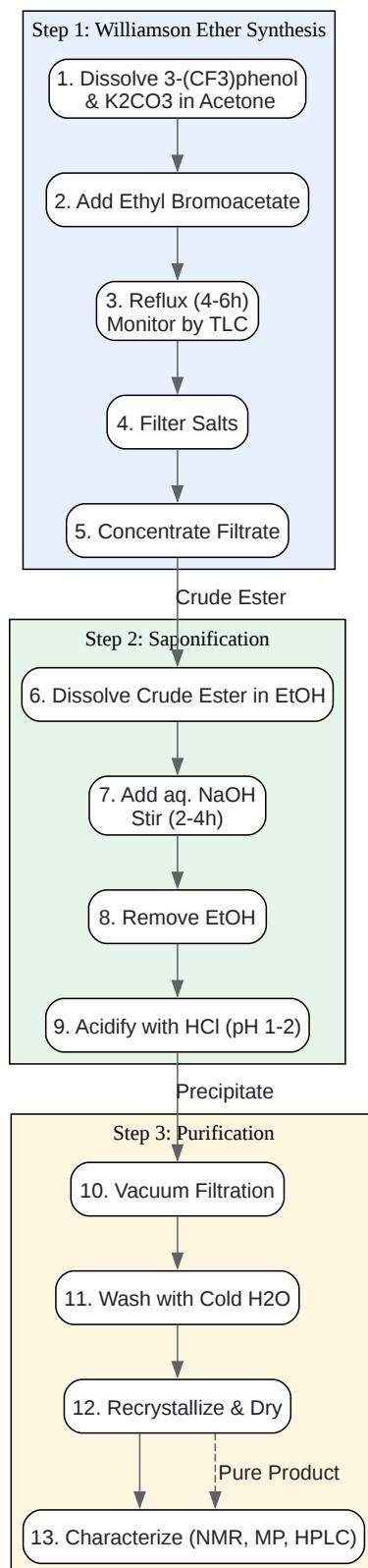
- 3-(Trifluoromethyl)phenol (1.0 eq)
- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetone, anhydrous
- Sodium hydroxide (NaOH)

- Methanol or Ethanol
- Hydrochloric acid (HCl), concentrated or 2M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Ether Formation (Ester Synthesis)

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
- Add anhydrous potassium carbonate (2.0 eq) to the solution. Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenol without causing side reactions with the ester.
- Stir the suspension vigorously for 15 minutes at room temperature.
- Add ethyl bromoacetate (1.1 eq) dropwise to the mixture. Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the valuable phenol.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1).
- Once the starting phenol is consumed, cool the reaction to room temperature.
- Filter off the potassium salts and wash the solid with a small amount of acetone.
- Concentrate the filtrate under reduced pressure to yield the crude ethyl [3-(trifluoromethyl)phenoxy]acetate. This crude product can often be used directly in the next step.

Step 2: Saponification (Hydrolysis to the Acid)


- Dissolve the crude ester from Step 1 in methanol or ethanol (~0.5 M).

- Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq). Rationale: A stoichiometric excess of NaOH ensures complete and rapid hydrolysis of the ester to the carboxylate salt.
- Stir the mixture at room temperature for 2-4 hours, or until TLC analysis confirms the disappearance of the starting ester.
- Remove the alcohol solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and wash once with a small amount of ethyl acetate or diethyl ether to remove any non-polar impurities.
- Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl. The desired product should precipitate as a white solid. Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful synthesis.
- Stir the cold suspension for 30 minutes to ensure complete precipitation.

Step 3: Purification and Characterization

- Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
- Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
- Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and measure its melting point. Purity can be further assessed by HPLC (see Section 5.0).

Synthesis and Purification Workflow Diagram

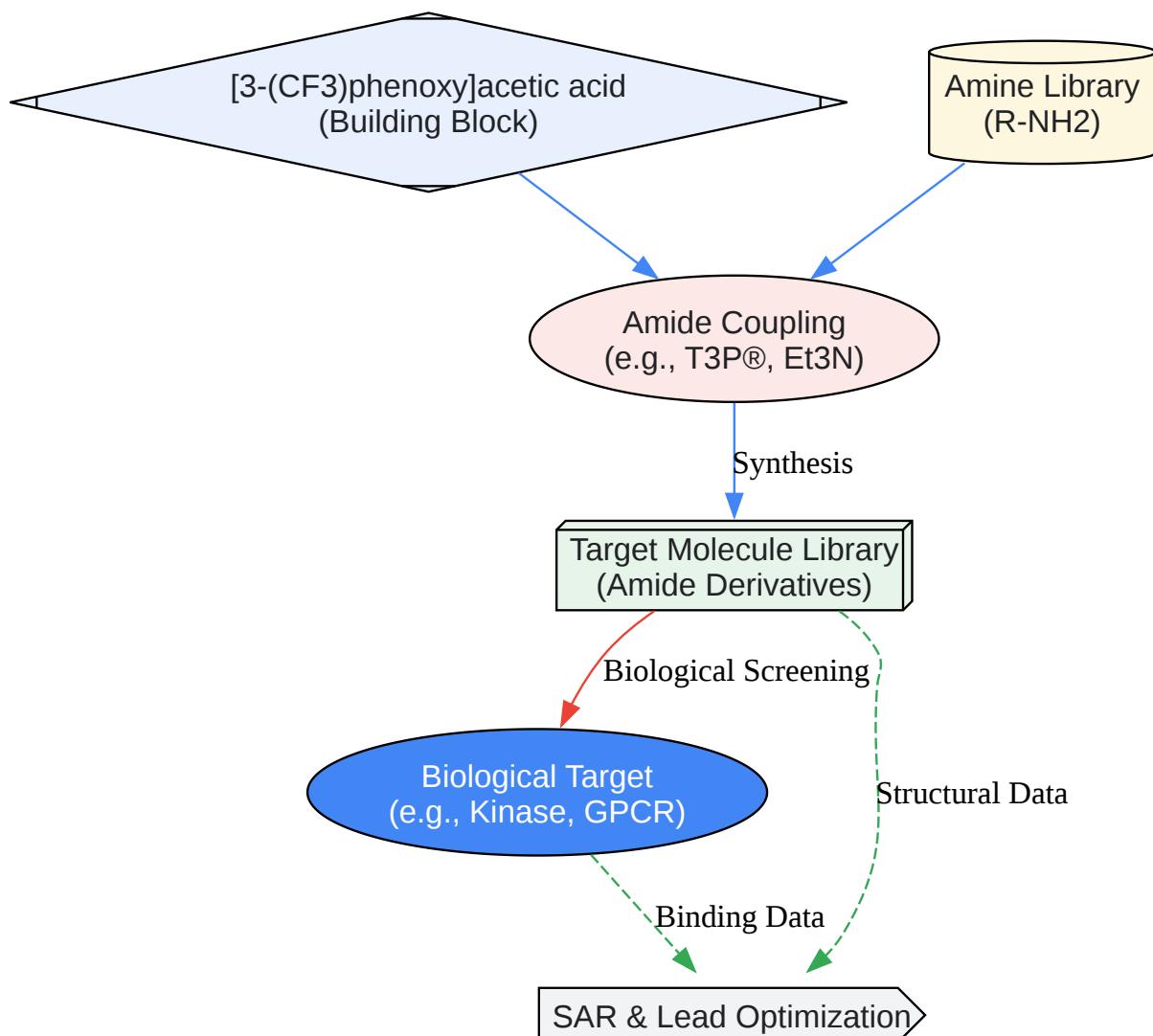
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

[3-(Trifluoromethyl)phenoxy]acetic acid is primarily utilized as a high-value chemical intermediate and building block.^[1] Its pre-installed trifluoromethylphenyl ether moiety makes it an attractive starting point for constructing more complex molecules, saving synthetic steps and allowing for rapid library generation in discovery campaigns.

Role as a Building Block in Drug Discovery


The compound serves as a versatile scaffold for introducing the 3-(trifluoromethyl)phenoxy group into drug candidates. The carboxylic acid handle is a key functional group that can be readily converted into a wide array of other functionalities, such as:

- Amides: By coupling with amines (using agents like EDC, HATU, or T3P®).
- Esters: By reacting with alcohols.
- Ketones: Via reaction with organometallic reagents.
- Reduction: The acid can be reduced to the corresponding primary alcohol.

A recent patent application highlights the use of a closely related analogue, 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetic acid, in the synthesis of potent inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.^[2] These inhibitors are being investigated for a vast range of therapeutic indications, including neurodegenerative diseases (Parkinson's, Huntington's), ischemic stroke, diabetes, and inflammatory diseases.^[2] This demonstrates the high therapeutic relevance of the chemical class to which CAS 349-82-6 belongs.

Conceptual Application in Lead Optimization

The diagram below illustrates how **[3-(Trifluoromethyl)phenoxy]acetic acid** can be used in a typical drug discovery workflow. By coupling it with a diverse library of amines, chemists can rapidly explore the structure-activity relationship (SAR) of a lead series, optimizing for potency, selectivity, and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. WO2018225093A1 - Chemical compounds as atf4 pathway inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorination in Molecular Design]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182687#3-trifluoromethyl-phenoxy-acetic-acid-cas-number-349-82-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com